チオインジゴ

概要

説明

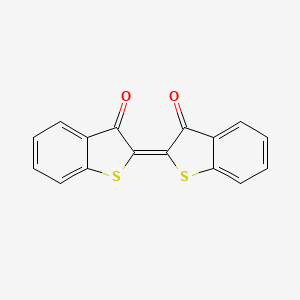

Thioindigo is an organosulfur compound known for its vibrant red color. It is structurally related to indigo, a well-known natural dye, but with sulfur atoms replacing the nitrogen-hydrogen groups. This substitution results in a compound that exhibits unique properties, making it valuable in various applications, particularly in the dyeing industry .

科学的研究の応用

Thioindigo has a wide range of applications in scientific research:

Chemistry: Used as a dye and a photoswitchable molecule in various chemical studies.

Biology: Employed in the study of biological systems due to its photochromic properties.

Medicine: Investigated for potential therapeutic applications, particularly in photodynamic therapy.

Industry: Widely used in the dyeing of polyester fabrics and in the production of luminescent materials

作用機序

Target of Action

Thioindigo, also known as Isothioindigo, Durindone Red B, or Fluorescent Red Dye, primarily targets polymer main chains . It is incorporated into these chains, enabling the formation of visible light-responsive hydrogels . This integration is achieved through a covalent insertion strategy .

Mode of Action

Thioindigo is a visible light-responsive photoswitch . It has excellent spatial control over the conformational change between its trans- and cis- isomers . This change is enabled by photonic fields, resulting in a 180º rotation of the aromatic structure around the central C=C bond . The optimal wavelength for the reversible trans-/cis- isomerisation of thioindigo was elucidated by constructing a detailed photochemical action plot of their switching efficiencies at

生化学分析

Biochemical Properties

Thioindigo plays a significant role in biochemical reactions due to its ability to act as a photoswitch. This compound can reversibly interconvert between its trans- and cis- isomers upon exposure to visible light, allowing precise spatial and temporal control over its conformational state . Thioindigo interacts with various biomolecules, including enzymes and proteins, through its sulfur atoms and carbonyl groups. These interactions often involve covalent bonding or coordination with metal ions, influencing the activity and stability of the biomolecules . For instance, thioindigo can form coordination complexes with transition metals, which can modulate the catalytic activity of metalloenzymes .

Cellular Effects

Thioindigo has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows researchers to manipulate cellular functions with high precision. Thioindigo-containing hydrogels have been found to be non-toxic to cells, making them suitable for biological applications . Additionally, thioindigo can influence mechanotransduction processes by altering the stiffness of hydrogels in response to light, thereby affecting cell-material interactions .

Molecular Mechanism

At the molecular level, thioindigo exerts its effects through its photoisomerization properties. The reversible switching between trans- and cis- isomers involves changes in the compound’s electronic structure, which can affect its binding interactions with biomolecules . Thioindigo can act as an inhibitor or activator of enzymes by altering their conformation or by competing with natural substrates for binding sites . Furthermore, the compound’s ability to modulate gene expression is linked to its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thioindigo can change over time due to its stability and degradation properties. Thioindigo is generally stable under ambient conditions, but its photoisomerization can be influenced by factors such as light intensity and wavelength . Long-term studies have shown that thioindigo-containing hydrogels maintain their photoswitching capabilities and non-toxic nature over extended periods, making them reliable tools for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of thioindigo vary with different dosages in animal models. At low doses, thioindigo has been found to be non-toxic and effective in modulating cellular functions through its photoisomerization properties . At high doses, thioindigo may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

Thioindigo is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Thioindigo’s impact on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, thioindigo is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to specific proteins can facilitate its localization to particular cellular compartments . Thioindigo’s distribution is also influenced by its photoisomerization state, with the trans- and cis- isomers exhibiting different affinities for cellular components .

Subcellular Localization

Thioindigo’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting peptides or nuclear localization signals . Thioindigo’s activity and function can be modulated by its localization, with different isomers exhibiting distinct effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Thioindigo is typically synthesized through the alkylation of thiosalicylic acid with chloroacetic acid. This reaction forms a thioether, which then cyclizes to produce 2-hydroxy thianaphthene. This intermediate is subsequently converted to thioindigo .

Industrial Production Methods: In industrial settings, thioindigo is produced on a large scale using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification and crystallization to obtain the final product in its desired form .

化学反応の分析

Types of Reactions: Thioindigo undergoes various chemical reactions, including:

Oxidation: Thioindigo can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to its leuco form, which is colorless and can revert to the colored form upon oxidation.

Substitution: Thioindigo can participate in substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Leuco-thioindigo.

Substitution: Various substituted thioindigo derivatives.

類似化合物との比較

- Indigo

- Azobenzenes

- Spiropyrans

Thioindigo’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other related compounds.

特性

IUPAC Name |

(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDBUYBGJYFFP-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-75-8 | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thioindigo?

A1: Thioindigo has a molecular formula of C16H8O2S2 and a molecular weight of 308.38 g/mol. []

Q2: What are the key spectroscopic features of thioindigo?

A2: Thioindigo displays a characteristic absorption maximum (λmax) in the visible region, typically around 500-550 nm, responsible for its deep red color. [] The exact position of the λmax can be influenced by factors such as solvent polarity and substituents on the aromatic rings. [, ]

Q3: How does the structure of thioindigo compare to indigo?

A3: Thioindigo is structurally similar to indigo, with the key difference being the substitution of the two NH groups in indigo with sulfur atoms in thioindigo. [] This substitution influences the electronic properties and consequently, the spectroscopic behavior of thioindigo compared to indigo. []

Q4: Is thioindigo photochromic? What type of photoisomerization does it undergo?

A4: Yes, thioindigo exhibits photochromism. [] Upon irradiation with specific wavelengths of light, it undergoes reversible trans-cis isomerization around the central C=C double bond. [, , , , ]

Q5: How does the photoisomerization of thioindigo affect its properties?

A5: Trans-cis isomerization significantly impacts thioindigo's properties, including absorption spectra, dipole moment, and potential for intermolecular interactions. [] For instance, the trans isomer typically has a higher dipole moment compared to the cis isomer. []

Q6: What factors influence the photoisomerization kinetics of thioindigo?

A6: Several factors impact thioindigo's photoisomerization kinetics, including:

- Solvent polarity: More polar solvents tend to stabilize the cis isomer, influencing the photostationary state composition. []

- Substituents: Electron-donating and electron-withdrawing groups on the aromatic rings can alter the energy levels of the excited states, affecting the isomerization rate. [, ]

- Temperature: Temperature influences the thermal relaxation rate from the cis to trans isomer. []

Q7: Can the photoisomerization of thioindigo be exploited for applications?

A7: Yes, the reversible photoisomerization of thioindigo makes it a promising candidate for applications like:

- Molecular switches: Its ability to switch between two distinct states upon light irradiation makes it suitable for developing molecular switches. [, ]

- Photoresponsive materials: Incorporation of thioindigo into polymers or liquid crystals can yield materials with light-tunable properties. [, , ]

Q8: How is thioindigo used in liquid crystal applications?

A8: Chiral thioindigo derivatives can be incorporated as dopants in liquid crystal hosts to induce or modify ferroelectric properties. [, , , , ]

Q9: How does the photoisomerization of thioindigo affect the liquid crystal properties?

A9: Photoisomerization of thioindigo dopants within a liquid crystal host can alter the spontaneous polarization (PS) of the system. [, , , , ] This effect stems from changes in the dipole moment and steric interactions of the thioindigo molecule upon isomerization. [, ]

Q10: Can thioindigo be used to achieve photoinduced inversion of spontaneous polarization in liquid crystals?

A10: Yes, researchers have designed specific chiral thioindigo dopants with strategically placed substituents that enable photoinduced inversion of PS in ferroelectric liquid crystals. [, ]

Q11: How does thioindigo interact with clay minerals?

A11: Studies investigating thioindigo's interaction with palygorskite (a clay mineral) suggest a combination of hydrogen bonding and metal-oxygen bonding contribute to the formation of stable dye-clay complexes. [, ]

Q12: What is the significance of thioindigo's interaction with clay minerals?

A12: Understanding the interaction between thioindigo and clay minerals provides insights into the creation of historical pigments like Maya Blue and Maya Purple, where indigoid dyes were combined with palygorskite. [, ]

Q13: Have computational methods been used to study thioindigo?

A13: Yes, computational chemistry techniques like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate various aspects of thioindigo, including:

- Electronic structure: DFT calculations help understand the electronic transitions responsible for the absorption spectra of thioindigo and its derivatives. [, ]

- Structure-property relationships: Computational studies enable the investigation of how substituents on thioindigo's aromatic rings influence its electronic properties, photoisomerization behavior, and interactions with other molecules. [, ]

- Modeling interactions with other materials: DFT calculations have been used to explore the interaction of thioindigo with clay minerals, providing insights into the bonding mechanisms and structural features of these complexes. []

Q14: Is thioindigo stable under ambient conditions?

A14: While generally stable, thioindigo can undergo degradation under certain conditions. For instance, prolonged exposure to ozone can lead to oxidative degradation of thioindigo, yielding products like substituted isatins and anhydrides. []

Q15: What is known about the environmental fate of thioindigo?

A15: Limited information is available regarding the environmental degradation pathways and ecotoxicological effects of thioindigo. Further research is needed to assess its long-term impact on the environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。